rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans
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Overview
Description
rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans: is a chiral compound with two carboxylic acid groups attached to a cyclobutane ring The term “rac” indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the desired cyclobutane derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of cyclobutene derivatives or the use of high-pressure reactors to facilitate the cyclization process. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of cyclobutane-1,2-dione or cyclobutane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclobutane-1,2-diol.
Substitution: Formation of cyclobutane-1,2-dicarboxylate esters or amides.
Scientific Research Applications
rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific structural properties
Mechanism of Action
The mechanism by which rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include alterations in metabolic processes or signal transduction pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: A similar compound but without the chiral centers.
Cyclopropane-1,2-dicarboxylic acid: A smaller ring analog with different reactivity.
Cyclohexane-1,2-dicarboxylic acid: A larger ring analog with different steric properties.
Uniqueness: rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans is unique due to its specific ring size and the presence of two chiral centers, which confer distinct stereochemical properties. This makes it particularly useful in stereoselective synthesis and as a chiral ligand in asymmetric catalysis .
Properties
CAS No. |
17224-72-5 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.1 |
Purity |
95 |
Origin of Product |
United States |
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